Home > Products > Screening Compounds P46075 > 2-((4-fluorophenyl)thio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide
2-((4-fluorophenyl)thio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide - 2034600-07-0

2-((4-fluorophenyl)thio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide

Catalog Number: EVT-3053638
CAS Number: 2034600-07-0
Molecular Formula: C18H19FN6OS
Molecular Weight: 386.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

  • Compound Description: SGX523 is a mesenchymal-epithelial transition factor (c-MET) inhibitor investigated for treating solid tumors. It showed species-dependent toxicity, leading to compromised renal function in patients, likely due to crystal deposits in renal tubules. []
  • Relevance: SGX523 shares the core [, , ]triazolo[4,3-b]pyridazine scaffold with 2-((4-fluorophenyl)thio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide. Both compounds feature substitutions at the 3-position of this core structure. []

6-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11)

  • Compound Description: M11 is a major metabolite of SGX523 generated by aldehyde oxidase (AO) in monkey and human liver cells. This metabolite exhibits significantly lower solubility compared to SGX523 and is potentially implicated in the obstructive nephropathy observed in clinical trials of SGX523. []
  • Relevance: Similar to both 2-((4-fluorophenyl)thio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide and SGX523, M11 contains the [, , ]triazolo[4,3-b]pyridazine scaffold. This shared core structure suggests a potential for similar biological activity or metabolic pathways. []

7-(1,1-Dimethylethyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (L-838,417)

  • Compound Description: L-838,417 is a compound with functional selectivity for specific non-α1 GABAA receptors. Studies demonstrate a reduced propensity for inducing physical dependence in mice compared to benzodiazepines. []
  • Relevance: L-838,417 shares the [, , ]triazolo[4,3-b]pyridazine core structure with 2-((4-fluorophenyl)thio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide. Despite differences in their substituent groups, this common scaffold may imply shared pharmacological features. []

7-Methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

  • Relevance: Compound 1 shares the [, , ]triazolo[4,3-b]pyridazine core with 2-((4-fluorophenyl)thio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide. The presence of this shared scaffold suggests that 2-((4-fluorophenyl)thio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide might also exhibit inhibitory activity against c-Met or possess similar pharmacokinetic profiles. []

7-(2-Methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

  • Compound Description: This compound is a structural analog of Compound 1, designed to mitigate the bioactivation issues observed with Compound 1. While it successfully shifts the primary metabolic pathway to the naphthyridine ring alkoxy substituent, it still shows a degree of bioactivation, albeit lower than Compound 1. []
  • Relevance: Similar to the target compound, Compound 2 incorporates the [, , ]triazolo[4,3-b]pyridazine core. This structural similarity might indicate shared binding affinities or biological activities between Compound 2 and 2-((4-fluorophenyl)thio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide. []

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and Sulfonamide Derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for antimicrobial activity. They were found to possess good to moderate activity against various microorganisms. []
  • Relevance: These derivatives share the [, , ]triazolo[4,3-b]pyridazine core with 2-((4-fluorophenyl)thio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide. The common scaffold, particularly with the substitution at the 3-position of the triazolopyridazine ring, suggests potential for overlapping biological activities or pharmacological profiles. []
  • Compound Description: These compounds were identified as exogenous activators of GPR17. []
  • Relevance: These compounds were identified alongside the target compound, 2-((4-fluorophenyl)thio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide, as potential GPR17 activators. This suggests they may share similar structural features or functional groups that contribute to their interaction with GPR17. []

Properties

CAS Number

2034600-07-0

Product Name

2-((4-fluorophenyl)thio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide

Molecular Formula

C18H19FN6OS

Molecular Weight

386.45

InChI

InChI=1S/C18H19FN6OS/c19-13-3-5-14(6-4-13)27-12-18(26)20-11-17-22-21-15-7-8-16(23-25(15)17)24-9-1-2-10-24/h3-8H,1-2,9-12H2,(H,20,26)

InChI Key

VGONXFHFSYMTQX-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)CSC4=CC=C(C=C4)F)C=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.